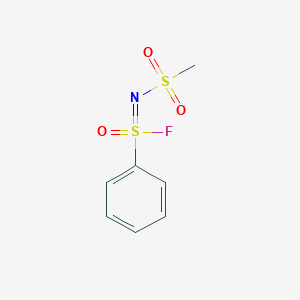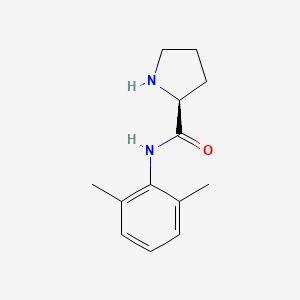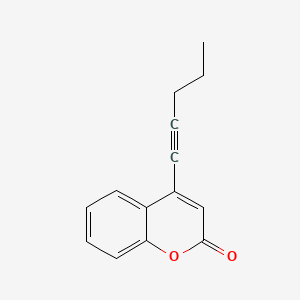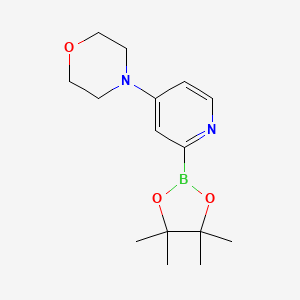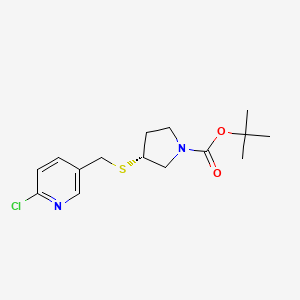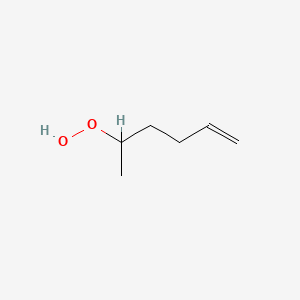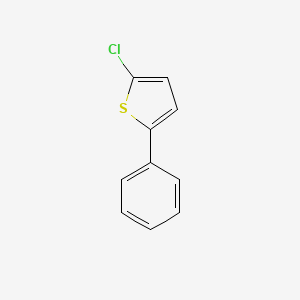
2-Chloro-5-phenylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-phenylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur. The presence of a chlorine atom at the second position and a phenyl group at the fifth position makes this compound a unique and valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenylthiophene can be achieved through several methods. One common approach involves the chlorination of 5-phenylthiophene using chlorine gas in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloroethane at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydrothiophenes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Substitution: Various substituted thiophenes.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Scientific Research Applications
2-Chloro-5-phenylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-phenylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- 2-Chlorothiophene
- 2-Bromothiophene
- 2-Methylthiophene
- 2,5-Dichlorothiophene
Comparison: 2-Chloro-5-phenylthiophene is unique due to the presence of both a chlorine atom and a phenyl group, which imparts distinct chemical and physical properties. Compared to other thiophene derivatives, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C10H7ClS |
|---|---|
Molecular Weight |
194.68 g/mol |
IUPAC Name |
2-chloro-5-phenylthiophene |
InChI |
InChI=1S/C10H7ClS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H |
InChI Key |
GMTLKXXIXFYGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)
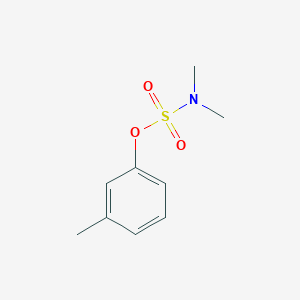
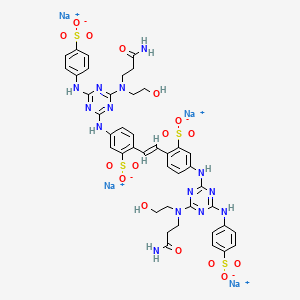
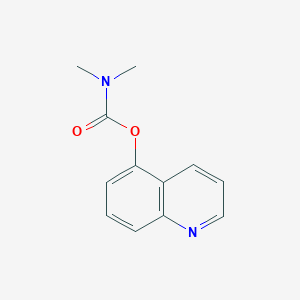
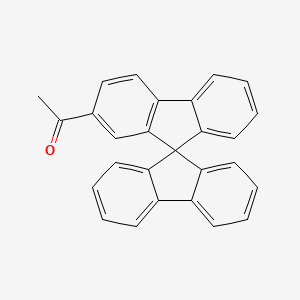
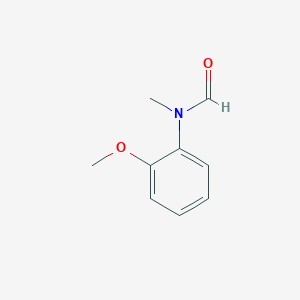

![[1,1'-Biphenyl]-2,6-dicarboxylic acid](/img/structure/B14128754.png)
